molecular formula C15H14O2 B3010025 3',4'-Dimethylbiphenyl-3-carboxylic acid CAS No. 728919-21-9

3',4'-Dimethylbiphenyl-3-carboxylic acid

Cat. No.: B3010025
CAS No.: 728919-21-9
M. Wt: 226.275
InChI Key: QCNROSMDZFNPPB-UHFFFAOYSA-N
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Description

3’,4’-Dimethylbiphenyl-3-carboxylic acid is an organic compound commonly used as an intermediate in organic synthesis. It is also utilized as a raw material for liquid crystal materials, which are essential in the production of liquid crystal displays and other electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethylbiphenyl-3-carboxylic acid typically involves the reaction of 3,4-dimethylbiphenyl with a carboxylating agent under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 3,4-dimethylbiphenyl reacts with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of 3’,4’-Dimethylbiphenyl-3-carboxylic acid may involve more scalable and cost-effective methods. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

3’,4’-Dimethylbiphenyl-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-Dimethylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its role as an intermediate in organic synthesis and its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4’-Dimethylbiphenyl-3-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the biphenyl structure. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNROSMDZFNPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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